molecular formula C13H8ClN3 B100090 4-Chloro-2-pyridin-3-ylquinazoline CAS No. 98296-25-4

4-Chloro-2-pyridin-3-ylquinazoline

Cat. No. B100090
CAS RN: 98296-25-4
M. Wt: 241.67 g/mol
InChI Key: TWEFNYVYEPIXIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives is a topic of interest in several of the provided papers. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides is described, which involves the reaction of 4-azido-7-chloroquinoline with β-oxo-amides in the presence of a catalytic amount of pyrrolidine . Another paper discusses the synthesis of 4-pyridylamino- and 4-(ethynylpyridine)quinazolines through Sonogashira cross-coupling and dechloroamination reactions . Additionally, the synthesis of 5-chloro-7-[1,3]oxazolo[4,5-b]pyridin-2-ylquinolin-8-ol via Pd-catalyzed arylation is reported .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized using various spectroscopic techniques. For example, the structure of 2-(4-chlorophenyl)-4-(2-(pyridin-4-yl)ethynyl)quinazoline was confirmed by single crystal X-ray analysis, indicating a monoclinic crystal system and P21/c space group . The structure of another derivative, 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, was determined by X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives are diverse and include organocatalytic reactions, cross-coupling reactions, and dechloroamination, among others. The papers describe the use of catalysts such as pyrrolidine and palladium to facilitate these reactions . The reactions are typically carried out under reflux conditions and may involve in situ oxidation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. The papers report on the characterization of these compounds using IR, NMR, and mass spectrometry techniques . The photophysical properties and computational investigations of rhenium tricarbonyl complexes based on bidentate heterocyclic N–N ligands, which include quinazoline derivatives, are also discussed . These studies help in understanding the electronic structure and optical properties of the compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of 4-Chloro-2-pyridin-3-ylquinazoline derivatives has been achieved through various methods, including palladium-catalyzed arylation and cross-coupling reactions. These synthetic approaches are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science (Sakee & Grigg, 2009).

  • Sensor Development : A dihydroquinazolinone derivative, showcasing the structural motif of 4-Chloro-2-pyridin-3-ylquinazoline, has been utilized to develop a "turn-off" fluorescence sensor for the detection of Cu2+ ions. This application underscores the compound's potential in environmental monitoring and analytical chemistry (Borase, Thale, & Shankarling, 2016).

Biological Activities

  • Antimicrobial and Antituberculosis Properties : Derivatives of 4-Chloro-2-pyridin-3-ylquinazoline have shown significant antimicrobial and anti-Mycobacterium tuberculosis activities. These findings are crucial for developing new therapeutic agents against tuberculosis and other bacterial infections (Dilebo et al., 2021).

  • Anticancer Evaluation : Some new derivatives of 2-chloro-3-hetarylquinolines, which are structurally related to 4-Chloro-2-pyridin-3-ylquinazoline, have been synthesized and evaluated for their antibacterial and anticancer activities. This research highlights the compound's potential in developing novel anticancer agents (Bondock & Gieman, 2015).

Photophysical Properties

  • Photocatalytic Applications : A study on tricarbonylrhenium(I) complexes with 4-Chloro-2-pyridin-3-ylquinazoline derivatives revealed insights into their photophysical properties and computational investigations. These complexes demonstrate potential applications in photocatalysis, an area of interest for renewable energy technologies (Albertino et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

4-chloro-2-pyridin-3-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEFNYVYEPIXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353506
Record name 4-chloro-2-(3-pyridyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-pyridin-3-ylquinazoline

CAS RN

98296-25-4
Record name 4-chloro-2-(3-pyridyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-(pyridin-3-yl)quinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of the quinazolinone compound (6.7 g, prepared in Reference example 7) and 5.7 mL of N,N-dimethylaniline in 200 mL of benzene was heated to reflux, under nitrogen atmosphere, for one-half hour with the removal of 15 mL of distillate. After cooling to room temperature, phosphorus oxychloride (4.5 g) was added and the resulting solution heated to reflux for six hours. After cooling to room temperature, the solution was washed with ice water and dilute sodium hydroxide solution. The organic extract was dried over sodium sulfate and concentrated under reduced pressure. The concentrate was triturated in ether and collected to give the title compound (3.0 g) having the following physical data.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two

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